N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Description
N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, also known as Compound A, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
Catalytic Applications in Organic Synthesis
N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide and related compounds have been found to have applications in organic synthesis. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been used as an effective catalyst system for Goldberg amidation. This catalytic system is notable for its ability to work with various functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, yielding good to excellent results. Such applications are significant in the field of organic synthesis, offering new methodologies for compound development (De, Yin, & Ma, 2017).
Antibacterial Properties
Research has also identified that certain oxazolidinone derivatives exhibit antibacterial properties. For example, studies on oxazolidinones like U-100592 and U-100766, which are chemically related to N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, have shown effectiveness against a variety of bacterial clinical isolates. These compounds have demonstrated potential in combating various bacterial infections, including those resistant to common antibiotics (Zurenko et al., 1996).
Synthesis of Biologically Active Compounds
N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide and similar compounds have been employed in the synthesis of other biologically active compounds. For instance, derivatives of oxazolidinones have been synthesized and shown to exhibit significant antimicrobial activities against bacterial and fungal strains. This area of research is important for the development of new drugs and treatment methods (Babu, Pitchumani, & Ramesh, 2013).
Development of Safer Antibacterial Agents
The structurally related oxazolidinones are also being explored to develop safer antibacterial agents. For example, research on novel oxazolidinones has focused on reducing the potential for myelosuppression and monoamine oxidase inhibition, which are key adverse effects in some existing oxazolidinone drugs. These studies aim to improve the safety profile of these antibacterial agents while maintaining their efficacy (Gordeev & Yuan, 2014).
properties
IUPAC Name |
N-methyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S2/c1-12-10(15)11(16)13-7-8-14(4-5-19-8)21(17,18)9-3-2-6-20-9/h2-3,6,8H,4-5,7H2,1H3,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWIQJVGSHDPMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide |
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